2-Acetyl-1-methylpyrrole (CAS 932-16-1) is an N-methylated heterocyclic ketone that serves as a critical building block in pharmaceutical synthesis, organometallic ligand design, and advanced flavor formulations. Characterized by its stable liquid state at room temperature (boiling point 200–202 °C) and the absence of a reactive N-H bond, this compound provides a predictable, non-hydrogen-bonding scaffold for downstream modifications [1]. In industrial procurement, it is prioritized over simpler pyrroles due to the dual directing effects of the N-methyl and C2-acetyl groups, which dictate specific regioselectivity in electrophilic aromatic substitutions and enforce rigid conformational geometries essential for transition-metal catalyst design[2].
Attempting to substitute 2-acetyl-1-methylpyrrole with its closest unmethylated analog, 2-acetylpyrrole, introduces severe processability and selectivity issues. 2-Acetylpyrrole possesses a free N-H bond that acts as a hydrogen bond donor, raising its melting point to 88–93 °C (making it a solid at room temperature) and rendering it susceptible to unwanted N-alkylation or deprotonation during base-catalyzed reactions[1]. Furthermore, the lack of the N-methyl group drastically alters the electronic distribution of the pyrrole ring, degrading the regioselectivity of electrophilic substitutions (such as nitration) and complicating downstream purification[2]. Conversely, substituting with 1-methylpyrrole removes the acetyl directing group entirely, resulting in a highly volatile compound that lacks the necessary conformational rigidity for ligand synthesis and exhibits negligible antioxidative stability in formulations[3].
The N-methyl group of 2-acetyl-1-methylpyrrole significantly alters the directing effects on the pyrrole ring compared to its unmethylated analog. During nitration, 2-acetyl-1-methylpyrrole yields a highly favorable 6:1 ratio of the 4-nitro to 5-nitro isomer [1]. In contrast, nitration of 2-acetylpyrrole yields a much poorer 2:1 ratio in favor of the 4-isomer[1]. This quantitative shift in regioselectivity minimizes the formation of unwanted regioisomers, directly reducing chromatographic purification costs and increasing the overall yield of 4-substituted pyrrole intermediates.
| Evidence Dimension | Regioselectivity ratio (4-nitro vs. 5-nitro isomer) during nitration |
| Target Compound Data | 6:1 ratio (2-acetyl-1-methylpyrrole) |
| Comparator Or Baseline | 2:1 ratio (2-acetylpyrrole) |
| Quantified Difference | 3-fold improvement in 4-position regioselectivity |
| Conditions | Nitration using fuming nitric acid in acetic anhydride at < 0 °C |
Higher regioselectivity drastically reduces the need for complex chromatographic separations, improving bulk yield for pharmaceutical intermediate synthesis.
The presence of the N-methyl group eliminates intermolecular hydrogen bonding, which fundamentally changes the compound's physical state under standard conditions. 2-Acetyl-1-methylpyrrole is a pumpable liquid at room temperature with a boiling point of 200–202 °C[1]. Its closest analog, 2-acetylpyrrole, is a crystalline solid with a melting point of 88–93 °C [2]. For industrial scale-up, the liquid state of the N-methylated derivative allows for precise volumetric dosing, seamless integration into continuous-flow reactors, and solvent-free reaction setups that are impossible with the solid analog.
| Evidence Dimension | Physical state and melting/boiling parameters |
| Target Compound Data | Liquid at 25 °C (bp 200–202 °C) |
| Comparator Or Baseline | Solid at 25 °C (mp 88–93 °C for 2-acetylpyrrole) |
| Quantified Difference | Elimination of solid-handling requirements; >60 °C drop in melting point threshold |
| Conditions | Standard ambient temperature and pressure (SATP) |
Liquid-state precursors enable automated, continuous-flow manufacturing and eliminate the need for solid-dosing equipment or pre-dissolution steps.
In flavor, fragrance, and food chemistry applications, 2-acetyl-1-methylpyrrole functions not only as an aromatic component but as a potent antioxidant. In standardized hexanal oxidation assays, 2-acetyl-1-methylpyrrole inhibited oxidation by >80% at a concentration of 10 μg/mL [1]. By comparison, the simpler structural analog 1-methylpyrrole provided negligible protection, inhibiting hexanal oxidation by only 3% even at a higher concentration of 20 μg/mL [1]. The electron-withdrawing acetyl group is critical for this protective function, making the target compound a dual-purpose ingredient.
| Evidence Dimension | Inhibition of hexanal oxidation |
| Target Compound Data | >80% inhibition at 10 μg/mL |
| Comparator Or Baseline | 3% inhibition at 20 μg/mL (1-methylpyrrole) |
| Quantified Difference | >26-fold increase in antioxidative efficacy at half the concentration |
| Conditions | Hexanal oxidation assay (lipid peroxidation model) |
Procuring this specific compound allows formulators to impart desired organoleptic properties while simultaneously stabilizing the matrix against oxidative degradation, reducing the need for synthetic preservatives.
The steric interaction between the N-methyl group and the C2-acetyl group in 2-acetyl-1-methylpyrrole heavily destabilizes the anti conformation, forcing the molecule into a rigid syn geometry [1]. This enthalpic penalty is highly specific to the 2-position substitution; the regioisomer 3-acetyl-1-methylpyrrole exhibits a negligible conformational energy difference of only 1.2 kJ/mol between its structures [1]. This forced syn pre-organization makes 2-acetyl-1-methylpyrrole an optimal precursor for synthesizing bis(imino)pyrrole ligands, as the binding pockets are already sterically aligned for transition metal coordination.
| Evidence Dimension | Enthalpic difference between syn and anti conformations |
| Target Compound Data | High destabilizing interaction forcing syn conformation (2-acetyl-1-methylpyrrole) |
| Comparator Or Baseline | Minimal difference of 1.2 kJ/mol (3-acetyl-1-methylpyrrole) |
| Quantified Difference | Significant steric locking in the 2-isomer vs. free rotation in the 3-isomer |
| Conditions | Calorimetric and computational gas-phase thermodynamic analysis |
Conformational locking reduces the entropic penalty during metal complexation, resulting in higher-yielding syntheses of advanced polymerization catalysts.
Because 2-acetyl-1-methylpyrrole drives electrophilic aromatic substitution (e.g., nitration) heavily toward the 4-position (6:1 ratio), it is the preferred starting material for synthesizing complex 4-substituted pyrrole APIs. Buyers can leverage this predictable regioselectivity to avoid the costly and solvent-intensive chromatographic separations that would be required if using 2-acetylpyrrole [1].
The liquid state of 2-acetyl-1-methylpyrrole at room temperature makes it highly suitable for automated, continuous-flow synthesis pipelines. Unlike 2-acetylpyrrole, which is a solid and requires pre-dissolution or specialized solids-handling equipment, this compound can be pumped directly into microreactors for seamless, scalable production of downstream derivatives [2].
In the flavor and fragrance industry, 2-acetyl-1-methylpyrrole is procured not only for its earthy, nutty organoleptic profile but also for its potent >80% antioxidative efficacy. It is specifically selected over non-acetylated analogs like 1-methylpyrrole to stabilize lipid-rich food matrices or volatile fragrance blends against oxidative degradation, effectively serving as both an active flavor and a preservative [3].
The sterically locked syn conformation of 2-acetyl-1-methylpyrrole makes it an ideal precursor for condensing with anilines to form bis(imino)pyrrole ligands. These rigid ligands are critical for complexing first-row transition metals (like iron or cobalt) used in high-efficiency ethylene oligomerization and polymerization catalysts [4].